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Abstract
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate

receptors 1 (S1P₁) and 5 (S1P₅). Developed for the treatment of autoimmune diseases,

particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the

modulation of lymphocyte trafficking. By inducing the internalization of S1P₁ receptors on

lymphocytes, Ceralifimod prevents their egress from lymph nodes, thereby reducing the

number of circulating lymphocytes available to mediate inflammatory responses in the central

nervous system. Despite promising results in Phase II clinical trials, the development of

Ceralifimod was discontinued. This technical guide provides a comprehensive overview of the

available preclinical and clinical pharmacokinetic data, experimental methodologies, and the

key signaling pathway associated with Ceralifimod.

Mechanism of Action: S1P Receptor Modulation
Ceralifimod exerts its therapeutic effect through its high affinity for the S1P₁ and S1P₅

receptors.[1][2] The binding of Ceralifimod to the S1P₁ receptor on lymphocytes triggers a

signaling cascade that leads to the internalization and degradation of the receptor. This

functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that

governs their exit from secondary lymphoid organs.[3] The sequestration of lymphocytes within

the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral

blood.[2][3]
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Figure 1: Ceralifimod's Mechanism of Action.

Pharmacokinetics
Detailed quantitative pharmacokinetic data for Ceralifimod is not extensively available in the

public domain due to the discontinuation of its clinical development. However, preclinical and

early clinical studies provide valuable insights into its absorption, distribution, metabolism, and

excretion (ADME) profile.

Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were

conducted to characterize the profile of Ceralifimod and to predict its behavior in humans.

Table 1: Preclinical Pharmacokinetic Parameters of Ceralifimod (ONO-4641)
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Parameter Rat Cynomolgus Monkey

Dose (mg/kg, oral) Data not available Data not available

Tmax (h)
~12 (Nadir for lymphocyte

count)
Data not available

Cmax (ng/mL) Data not available Data not available

AUC (ng·h/mL) Data not available Data not available

Half-life (t½) (h) Data not available Data not available

Oral Bioavailability (%) Data not available Data not available

Pharmacodynamic IC₅₀

(ng/mL)
Not reported 1.29

Pharmacodynamic Imax Not reported 0.828

Note: The table is populated with available qualitative and pharmacodynamic data. Specific

pharmacokinetic parameter values are not publicly available.

Clinical Pharmacokinetics
A study in healthy volunteers and the Phase II DreaMS trial in patients with RRMS provide

some information on the clinical pharmacokinetics of Ceralifimod.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for Ceralifimod (ONO-

4641)
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Study Population Doses Administered Key Observations

Healthy Volunteers
0.01, 0.025, 0.05, or 0.10 mg

(once daily for 14 days)

Dose- and concentration-

dependent effect on heart rate

and lymphocyte counts. Faster

lymphocyte recovery

compared to fingolimod.

RRMS Patients (DreaMS Trial)
0.05, 0.10, or 0.15 mg (once

daily)

Significant reduction in Gd-

enhancing brain lesions,

indicating target engagement

and efficacy.

Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability)

from these clinical studies are not publicly available.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Ceralifimod are not fully

disclosed. However, based on related publications and standard practices for this class of

drugs, the following methodologies were likely employed.

Preclinical Pharmacokinetic Studies
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Figure 2: Generalized Preclinical Pharmacokinetic Workflow.

Animal Models: Studies were conducted in rats and cynomolgus monkeys.

Administration: Ceralifimod was administered orally.

Sample Collection: Serial blood samples were likely collected at various time points post-

administration to characterize the concentration-time profile.
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Bioanalysis: Plasma concentrations of Ceralifimod were likely determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the

standard for this type of analysis.

Clinical Pharmacokinetic Studies
Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-

controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled

Phase II study.

Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple

sclerosis.

Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected

at pre-defined time points, including pre-dose and at multiple time points post-dose, to

determine parameters such as AUC and Cmax.

Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key

pharmacodynamic biomarker.

Bioanalytical Method
While a specific validated method for Ceralifimod is not publicly available, a typical LC-MS/MS

method for the quantification of a small molecule like Ceralifimod in a biological matrix (e.g.,

plasma) would involve the following steps:
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Figure 3: General Bioanalytical Workflow for Ceralifimod Quantification.

Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a

suitable column to separate Ceralifimod from endogenous plasma components.

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction

monitoring (MRM) mode for sensitive and selective detection.

Conclusion
Ceralifimod is a selective S1P₁ and S1P₅ receptor agonist that demonstrated a clear

pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models
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and human subjects. While the discontinuation of its clinical development has limited the public

availability of comprehensive quantitative pharmacokinetic data, the existing information

indicates a dose- and concentration-dependent effect consistent with its mechanism of action.

Further detailed insights into its absorption, distribution, metabolism, excretion, and oral

bioavailability would require access to the full study reports from its preclinical and clinical

development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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